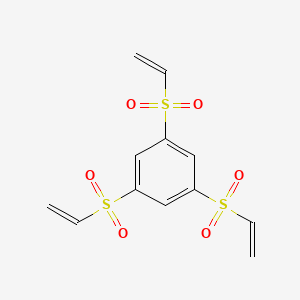
1,3,5-Tri(ethenesulfonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tri(ethenesulfonyl)benzene is an aromatic compound characterized by the presence of three ethenesulfonyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tri(ethenesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzene with ethenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of hydrogen atoms on the benzene ring with ethenesulfonyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
1,3,5-Tri(ethenesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the ethenesulfonyl groups can be replaced by other substituents.
Oxidation and Reduction: The ethenesulfonyl groups can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Sulfonic acids are the major products formed from the oxidation of ethenesulfonyl groups.
Reduction: Sulfides are the primary products formed from the reduction of ethenesulfonyl groups.
科学研究应用
1,3,5-Tri(ethenesulfonyl)benzene has several applications in scientific research:
作用机制
The mechanism of action of 1,3,5-Tri(ethenesulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethenesulfonyl groups can act as electron-withdrawing substituents, influencing the reactivity of the benzene ring. This can affect the compound’s interaction with enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,3,5-Tri(azobenzeneethynyl)benzene: This compound has azobenzene groups instead of ethenesulfonyl groups and exhibits different optical properties.
1,3,5-Trinitrobenzene: Contains nitro groups and is known for its explosive properties.
1,3,5-Triheptylbenzene: Features heptyl groups and is used in different industrial applications.
Uniqueness
1,3,5-Tri(ethenesulfonyl)benzene is unique due to its ethenesulfonyl groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo specific substitution, oxidation, and reduction reactions makes it a versatile compound for research and industrial purposes.
属性
CAS 编号 |
63226-60-8 |
|---|---|
分子式 |
C12H12O6S3 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
1,3,5-tris(ethenylsulfonyl)benzene |
InChI |
InChI=1S/C12H12O6S3/c1-4-19(13,14)10-7-11(20(15,16)5-2)9-12(8-10)21(17,18)6-3/h4-9H,1-3H2 |
InChI 键 |
VMWMDCNYXKAFDN-UHFFFAOYSA-N |
规范 SMILES |
C=CS(=O)(=O)C1=CC(=CC(=C1)S(=O)(=O)C=C)S(=O)(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


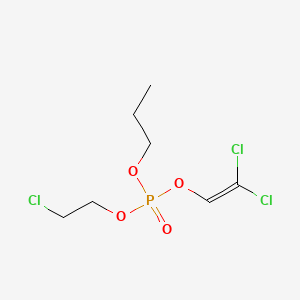
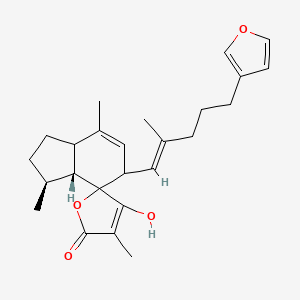
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
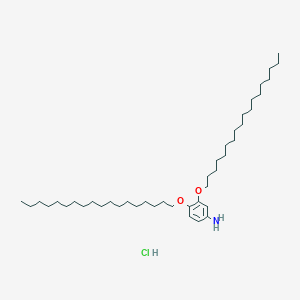

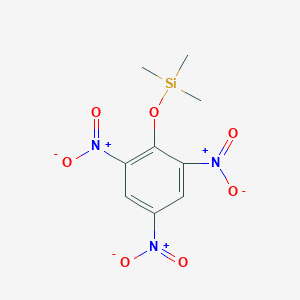
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)

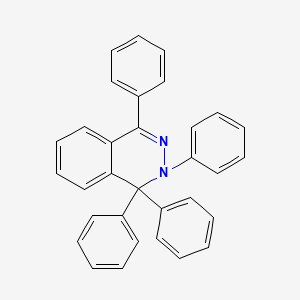

![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
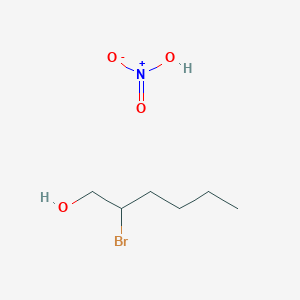
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)
